(4-Methylphenyl)bromoacetonitrile
Overview
Description
(4-Methylphenyl)bromoacetonitrile is an organic compound characterized by the presence of a bromo group and a nitrile group attached to a benzene ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylphenyl)bromoacetonitrile typically involves the bromination of (4-Methylphenyl)acetonitrile. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: (4-Methylphenyl)bromoacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted acetonitriles.
Reduction: Formation of (4-Methylphenyl)ethylamine.
Oxidation: Formation of (4-Methylphenyl)acetic acid.
Scientific Research Applications
(4-Methylphenyl)bromoacetonitrile has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Material Science: Employed in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its potential biological activity and as a building block for bioactive compounds.
Mechanism of Action
The mechanism of action of (4-Methylphenyl)bromoacetonitrile in chemical reactions involves the activation of the bromo and nitrile groups. The bromo group acts as a leaving group in nucleophilic substitution reactions, while the nitrile group can participate in reduction and oxidation processes. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
(4-Methylphenyl)acetonitrile: Lacks the bromo group, making it less reactive in nucleophilic substitution reactions.
(4-Bromophenyl)acetonitrile: Similar structure but without the methyl group, affecting its reactivity and applications.
(4-Methylphenyl)ethylamine: A reduction product of (4-Methylphenyl)bromoacetonitrile, used in different applications.
Uniqueness: this compound is unique due to the presence of both a bromo and a nitrile group, allowing it to participate in a wide range of chemical reactions. Its versatility makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
2-bromo-2-(4-methylphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-7-2-4-8(5-3-7)9(10)6-11/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIQPQMYTPHDFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577226 | |
Record name | Bromo(4-methylphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90775-10-3 | |
Record name | Bromo(4-methylphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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